1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-amine
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Overview
Description
- It appears as white crystalline solid with a distinctive odor.
- This compound serves as a precursor in organic synthesis and catalysis.
1-(4-Bromo-2-fluorophenyl)-2-methylpropan-2-amine: is an organic compound with the chemical formula C8H11BrF and a molecular weight of 217.04 g/mol.
Preparation Methods
- The synthesis of 4’-Bromo-2’-fluoroacetophenone involves the following steps:
- React 4-bromo-2-fluorophenol with 1-bromo-2-acetone under basic conditions to form 4’-bromo-2’-fluoroacetophenol .
- Dehydrate 4’-bromo-2’-fluoroacetophenol using acid catalysis to yield 4’-Bromo-2’-fluoroacetophenone .
- Industrial production methods may vary, but these synthetic routes provide a foundation for its preparation.
Chemical Reactions Analysis
- Common reagents include bases (for initial synthesis) and acids (for dehydration). The major products depend on the specific reaction conditions.
4’-Bromo-2’-fluoroacetophenone: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Employed as a reagent in chemical processes.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application.
- It likely interacts with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
- While 4’-Bromo-2’-fluoroacetophenone is unique due to its specific substitution pattern, similar compounds include other halogenated acetophenones and related derivatives.
Remember to handle this compound with care, as direct skin contact, eye exposure, or inhalation of its vapors may pose health risks. Proper personal protective equipment and safe laboratory practices are essential when working with it .
Properties
Molecular Formula |
C10H13BrFN |
---|---|
Molecular Weight |
246.12 g/mol |
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H13BrFN/c1-10(2,13)6-7-3-4-8(11)5-9(7)12/h3-5H,6,13H2,1-2H3 |
InChI Key |
BELJIVMLQCMLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)Br)F)N |
Origin of Product |
United States |
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